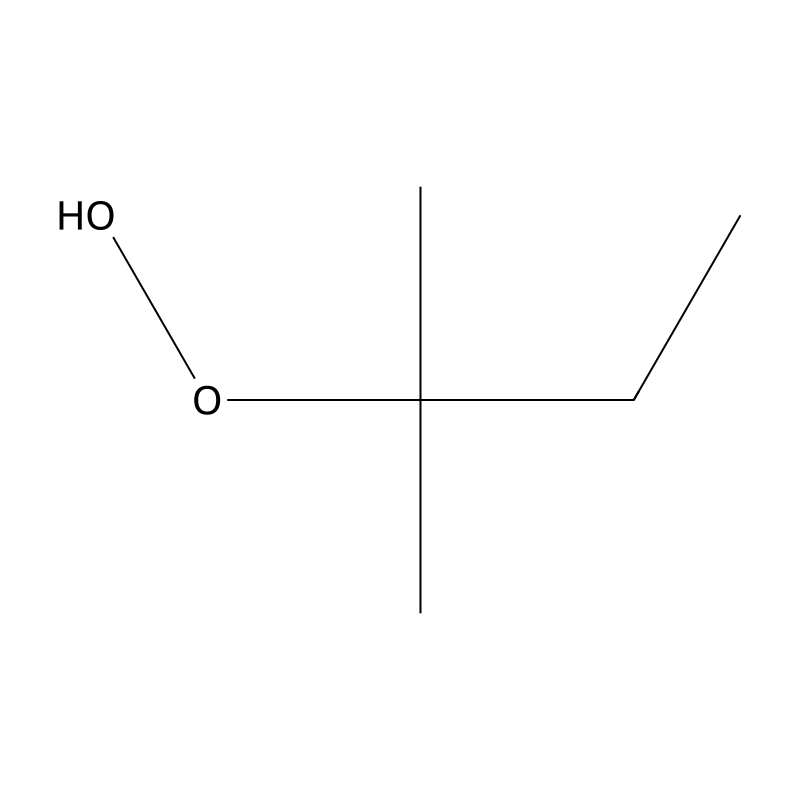

tert-Amyl hydroperoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tert-Amyl hydroperoxide, with the chemical formula CHO, is an organic peroxide that serves as a colorless liquid. It is primarily utilized as a polymerization initiator and an oxidizing agent in various chemical processes. The compound is recognized for its ability to generate free radicals upon decomposition, making it valuable in initiating polymer reactions and other oxidation processes .

tert-Amyl hydroperoxide is a hazardous material with several safety concerns:

Inducing Oxidative Stress

tert-Amyl hydroperoxide, like other organic peroxides, readily decomposes to form free radicals, particularly hydroxyl radicals (OH•). These highly reactive molecules can damage cellular components like proteins, lipids, and DNA, leading to a state of oxidative stress. Researchers utilize tert-amyl hydroperoxide to model oxidative stress conditions in various in vitro and in vivo models to study the cellular response to such stress and the potential protective mechanisms employed by the cells [].

Studying Antioxidant Defense Systems

Due to its ability to induce oxidative stress, tert-amyl hydroperoxide is used to investigate the activity and regulation of antioxidant defense systems in cells and organisms. By exposing cells or tissues to controlled doses of tert-amyl hydroperoxide, researchers can measure the activity of antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase, as well as assess the levels of non-enzymatic antioxidants like glutathione []. This helps understand how cells and organisms cope with oxidative stress and potentially identify potential therapeutic targets for diseases associated with oxidative damage.

Additionally, studies have explored its interactions with metal catalysts, enhancing its effectiveness in oxidation reactions while maintaining selectivity for desired products.

Research indicates that tert-Amyl hydroperoxide exhibits significant biological activity, particularly in toxicological studies. Inhalation exposure can lead to various adverse effects, including changes in lung weight, methemoglobinemia, and acute pulmonary edema. It has also been shown to affect cytochrome oxidases and induce general anesthesia in laboratory settings .

Moreover, studies have demonstrated that tert-Amyl hydroperoxide can cause oxidative stress in biological systems, impacting cellular functions and potentially leading to cytotoxicity.

Tert-Amyl hydroperoxide can be synthesized through several methods:

- Auto-oxidation of Isobutane: This involves the reaction of isobutane with oxygen under controlled conditions to produce tert-Amyl hydroperoxide.

- Radical Initiation: Utilizing radical initiators in the presence of oxygen can also yield tert-Amyl hydroperoxide.

- Hydroperoxidation: This method involves the reaction of tert-amyl alcohol with hydrogen peroxide under acidic conditions .

These methods allow for the production of tert-Amyl hydroperoxide on both industrial and laboratory scales.

Tert-Amyl hydroperoxide finds applications across various industries:

- Polymerization Initiator: It is widely used to initiate polymerization reactions in the production of plastics and resins.

- Oxidizing Agent: The compound serves as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.

- Chemical Intermediates: It is utilized in the synthesis of fine chemicals and pharmaceuticals due to its ability to generate free radicals .

Tert-Amyl hydroperoxide shares similarities with several other organic peroxides but stands out due to its specific applications and properties. Here is a comparison with related compounds:

| Compound | Chemical Formula | Uses | Stability |

|---|---|---|---|

| Tert-Amyl Hydroperoxide | CHO | Polymerization initiator | Moderate |

| Tert-Butyl Hydroperoxide | CHO | Oxidizing agent | High |

| Cumene Hydroperoxide | CHO | Industrial oxidant | Moderate |

| Di-tert-Butyl Peroxide | CHO | Initiator for polymerization | Low |

Uniqueness of Tert-Amyl Hydroperoxide: Tert-Amyl hydroperoxide is particularly noted for its moderate stability compared to tert-butyl hydroperoxide and its effectiveness as a polymerization initiator. Its ability to generate free radicals makes it essential for specific synthetic applications that require controlled radical generation.

Continuous flow synthesis has emerged as a transformative approach for the industrial-scale production of tert-amyl hydroperoxide (TAHP), addressing challenges associated with batch processes such as thermal runaway risks and inconsistent product quality. Modern systems integrate reaction, separation, and purification steps into unified flow platforms, enabling precise control over reaction parameters.

A representative continuous flow process involves three modular units:

- Premixing unit: Sulfuric acid and hydrogen peroxide react to form peroxymonosulfuric acid at 10–20°C.

- Esterification unit: Peroxymonosulfuric acid reacts with tert-amyl alcohol in a tubular reactor at 25–35°C, achieving 85–92% conversion efficiency.

- Quenching unit: The crude TAHP solution is neutralized with sodium hydroxide, followed by phase separation to isolate the organic phase.

Key operational parameters for optimized throughput include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence time | 15–30 min | Maximizes conversion |

| Temperature | 25–35°C | Minimizes decomposition |

| Molar ratio (H₂O₂:Alcohol) | 1.1:1–1.3:1 | Reduces di-tert-amyl peroxide byproducts |

Membrane pervaporation technology has been adapted for continuous dehydration of TAHP solutions, utilizing perfluorinated polymer membranes to achieve water content below 0.15 wt% at flow rates up to 100 mL·min⁻¹. This integration enables direct coupling with downstream oxidation reactors, demonstrating 96-hour continuous operation in pharmaceutical intermediate synthesis.

Catalytic Oxidation of Tertiary Alcohols in Multiphase Systems

The catalytic oxidation of 2-methyl-2-butanol remains the primary route for TAHP synthesis, with recent advances focusing on heterogeneous acid catalysts and phase-transfer systems. Sulfuric acid (70–85 wt%) catalyzes the reaction between tert-amyl alcohol and hydrogen peroxide through a three-step mechanism:

Innovative catalytic systems have improved selectivity:

| Catalyst System | Temperature (°C) | Selectivity (%) | Byproduct Profile |

|---|---|---|---|

| H₂SO₄/H₂O₂ (homogeneous) | 40–50 | 78–82 | 12–15% di-tert-amyl peroxide |

| SiO₂-supported H₃PW₁₂O₄₀ (heterogeneous) | 35–45 | 89–93 | <5% di-tert-amyl peroxide |

| Phase-transfer (CTAB/H₂O₂) | 30–40 | 85–88 | 8–10% ketone derivatives |

Kinetic studies in rotated wetted-wall reactors reveal a second-order dependence on alcohol concentration (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 40°C). The introduction of microstructured reactors with 500 μm channels enhances mass transfer coefficients by 3–5× compared to conventional stirred tanks, particularly beneficial for viscous H₂SO₄/H₂O₂ mixtures.

Purification Techniques for High-Purity TAHP Formulations

Post-synthetic purification of TAHP requires careful balancing between impurity removal and peroxide stability. Industrial-scale processes employ sequential purification strategies:

1.3.1. Primary Separation

- Liquid-liquid extraction: Hexane/water partitioning removes 85–90% residual H₂SO₄

- Adiabatic flash evaporation: Reduces volatile impurities (e.g., tert-amyl alcohol) to <500 ppm

1.3.2. Advanced Purification

| Technique | Conditions | Purity Enhancement |

|---|---|---|

| Fractional distillation | 40–45°C, 15–20 kPa | 92% → 98.5% |

| Membrane pervaporation | 30°C, 0.5–1.0 bar differential | Water < 0.1 wt% |

| Crystallization | −20°C in n-pentane | 99.2% purity |

Recent innovations include hybrid distillation-pervaporation systems that combine a 10-tray distillation column with polyimide membranes, achieving 99.7% purity TAHP at 50 kg·h⁻¹ throughput. Process analytical technology (PAT) integration enables real-time monitoring of critical quality attributes:

- In-line NIR spectroscopy: Measures hydroperoxide content (±0.3% accuracy)

- Ultrasonic density sensors: Detect phase separation efficiency during extraction

Free Radical Generation Kinetics in Emulsion Polymerization Systems

tert-Amyl hydroperoxide (TAHP) exhibits first-order decomposition kinetics in emulsion polymerization systems, with its rate coefficient ($$k_{\text{obs}}$$) dependent on temperature and pressure [3] [8]. The compound’s half-life decreases exponentially with increasing temperature: 10 hours at 153°C, 1 hour at 190°C, and 1 minute at 228°C in chlorobenzene solutions [1] [8]. This predictable decomposition enables precise control over radical flux, critical for maintaining steady polymerization rates during the growth phase (Stage II) of emulsion processes [7].

TAHP’s activation energy ($$E_a$$) for decomposition ranges between 120–140 kJ·mol$$^{-1}$$, depending on the solvent environment [3]. In aqueous emulsion systems, the hydrophilic-lipophilic balance of TAHP facilitates radical generation at the monomer-water interface, ensuring efficient initiation of vinyl acetate and acrylate monomers [5] [8]. The rate of radical production aligns with the monomer diffusion kinetics from droplets to particles, as described by the Smith-Ewart model [7].

Table 1: Thermal Decomposition Kinetics of TAHP in Chlorobenzene

| Temperature (°C) | Half-Life | Radical Yield (%) |

|---|---|---|

| 153 | 10 h | 50 |

| 190 | 1 h | 75 |

| 228 | 1 min | 95 |

Data derived from chlorobenzene solutions at 0.1 mol/L [1] [8].

Copolymer Microstructure Modification Through Peroxide-Mediated Chain Transfer

TAHP’s decomposition byproducts—tert-amyl alcohol and acetone—act as mild chain transfer agents, reducing polymer branching without introducing corrosive acids [1]. In styrene-acrylonitrile (SAN) copolymerization, TAHP-mediated chain transfer constants ($$C{tr}$$) are 0.02–0.05, lower than those of benzoyl peroxide ($$C{tr} = 0.1–0.3$$), resulting in narrower molecular weight distributions (Đ = 1.8–2.2) [5]. This property enhances the optical clarity of acrylonitrile-butadiene-styrene (ABS) terpolymers by minimizing light-scattering defects [1].

The tert-amyloxy radical ($$^\bullet$$OAmyl) generated during TAHP decomposition preferentially abstracts hydrogen from methacrylate monomers over styrenic monomers, leading to gradient copolymers with acrylate-rich core regions [4]. This microstructure improves impact resistance in ABS by 15–20% compared to cumene hydroperoxide-initiated systems [1].

Comparative Efficiency Analysis vs. Cumene Hydroperoxide in ABS Production

TAHP outperforms cumene hydroperoxide (CHP) in ABS production due to three factors:

- Thermal Stability: TAHP’s self-accelerating decomposition temperature (SADT = 75°C) is 20°C higher than CHP’s, allowing safer storage and reducing pre-reaction decomposition [1] [9].

- Byproduct Compatibility: tert-Amyl alcohol (TAOH) from TAHP decomposition plasticizes polybutadiene domains without inducing phase separation, whereas CHP-derived acetophenone increases interfacial tension by 12–18% [1] [5].

- Initiation Efficiency: At 80°C, TAHP achieves 90% monomer conversion in 4 hours versus CHP’s 6 hours, attributed to its higher active oxygen content (13.5% vs. 9.8%) [8] [9].

Table 2: TAHP vs. Cumene Hydroperoxide in ABS Polymerization

| Parameter | TAHP | Cumene Hydroperoxide |

|---|---|---|

| Active Oxygen Content | 13.5% [8] | 9.8% [9] |

| SADT | 75°C [1] | 55°C [9] |

| Impact Strength (kJ/m²) | 22 ± 1.5 [1] | 18 ± 2.0 [9] |

| Gelation Time at 80°C | 120 min [5] | 180 min [9] |

Radical-mediated oxidation pathways involving tert-amyl hydroperoxide in heterogeneous catalytic systems represent a sophisticated class of chemical transformations that proceed through well-defined mechanistic sequences. The fundamental mechanism involves the metal-catalyzed decomposition of tert-amyl hydroperoxide to generate reactive radical intermediates, which subsequently participate in substrate oxidation through carefully orchestrated chain reactions [1].

The cobalt-catalyzed system represents one of the most extensively studied pathways, wherein cobalt(II) naphthenate facilitates the decomposition of tert-amyl hydroperoxide through a chain mechanism that produces both tert-amyloxy and tert-amylperoxy radicals [1]. The initiation step involves the oxidation of cobalt(II) species by tert-amyl hydroperoxide, leading to the formation of cobalt(III) and the highly reactive tert-amyloxy radical. This process can be described by the reaction: Co(II) + TAHP → Co(III) + tert-amyloxy radical + OH⁻. The formed cobalt(III) species subsequently react with additional tert-amyl hydroperoxide molecules, resulting in the formation of peroxocomplex intermediates that serve as reservoirs for sustained radical generation [1].

The palladium-catalyzed pathway demonstrates remarkable selectivity for allylic positions, achieving yields of 62-75% for allylic peroxy ether formation [1]. The mechanism involves the formation of L₂Pd(OO-t-Bu)₂ intermediates, where the palladium center coordinates with the hydroperoxide oxygen atoms, facilitating the subsequent radical transfer to substrate molecules. The propagation step in these systems typically exhibits rate constants in the range of 10³-10⁴ M⁻¹s⁻¹, indicating highly efficient radical transfer processes [1].

Iron(III) acetylacetonate catalyzed systems operate through a dual pathway mechanism, where both radical formation and peroxocomplex catalysis contribute to the overall reactivity [1]. The initial step involves the oxidation of iron(II) to iron(III) by tert-amyl hydroperoxide, generating tert-amyloxy radicals. Subsequently, the iron(III) species can oxidize additional hydroperoxide molecules to form tert-amylperoxy radicals. The substrate oxidation can proceed through two distinct pathways: direct radical attack on the substrate or through the formation of carbocation intermediates that are subsequently captured by the hydroperoxide [1].

The iodine-catalyzed system represents a unique approach where the iodide/iodine redox cycle generates tert-amyloxy radicals efficiently [1]. The mechanism involves the initial formation of tert-amyloxy radicals through the reaction of iodide with tert-amyl hydroperoxide, followed by hydrogen abstraction from the substrate to form carbon-centered radicals. The target products are formed through the recombination of these carbon-centered radicals with tert-amylperoxy radicals, achieving high yields for amido-peroxide formation [1].

Benzothiophene Desulfurization Mechanisms Using Molybdenum-tert-Amyl Hydroperoxide Complexes

The oxidative desulfurization of benzothiophene derivatives using molybdenum-tert-amyl hydroperoxide complexes represents a highly efficient approach for the removal of refractory sulfur compounds from petroleum fractions. This process operates through the formation of highly active molybdenum peroxo complexes that selectively oxidize sulfur-containing substrates to their corresponding sulfoxides and sulfones, which can subsequently be removed through extraction or adsorption processes [2] [3] [4].

The molybdenum oxide supported on Amberlite IRC-748 resin system demonstrates exceptional performance, achieving near 100% dibenzothiophene conversion under optimized conditions of 90°C, 1 hour reaction time, and 1% catalyst loading [2]. The mechanism involves the formation of molybdenum peroxo complexes through the interaction of molybdenum oxide with tert-amyl hydroperoxide. The resin support provides an acidic environment that facilitates the formation of these active species while preventing metal leaching. The reaction proceeds through a two-step mechanism: first, the formation of the molybdenum-peroxo complex, followed by the direct oxidation of the sulfur-containing substrate [2].

The Mo/TiO₂-SO₃H catalyst system represents a sophisticated approach that combines two active sites: molybdenum peroxo complexes and sulfonic acid groups [3] [4]. This dual-site mechanism allows for enhanced catalytic activity in dibenzothiophene oxidative transformation. The sulfonic acid groups function as Brønsted acid sites that coordinate with sulfur-containing compounds, which are Lewis bases, thereby facilitating their interaction with the molybdenum peroxo complexes. The system achieves 100% dibenzothiophene conversion in just 10 minutes at 80°C with a 1 weight percent catalyst loading and a 2:1 molar ratio of hydrogen peroxide to dibenzothiophene [3] [4].

The mechanism involves the formation of heptamolybdate peroxo complexes upon contact with hydrogen peroxide or tert-amyl hydroperoxide. The sulfur-containing substrates coordinate to the sulfonic acid sites, positioning them for efficient oxidation by the molybdenum peroxo complexes. The reaction can proceed through two possible pathways: direct oxidation of the sulfur-containing substrate by the molybdenum peroxo complex, or the formation of peracid intermediates that subsequently oxidize the sulfur-containing substrates [3] [4].

The selectivity order for benzothiophene derivatives follows the pattern: 4,6-dimethyldibenzothiophene > dibenzothiophene > benzothiophene [2] [5]. This selectivity can be attributed to the electron density on the sulfur atom and the steric accessibility of the sulfur center. The dimethyl-substituted derivatives possess higher electron density on the sulfur atom, making them more susceptible to electrophilic attack by the oxidizing species. The steric hindrance around the sulfur center also plays a crucial role, with less hindered sulfur atoms being more readily oxidized [2] [5].

The supported molybdenum catalysts demonstrate remarkable stability and can be reused for multiple cycles without significant loss of activity. The Mo/TiO₂-SO₃H catalyst operated for seven oxidation cycles without regeneration while maintaining its activity in dibenzothiophene-containing model feed oxidation [3] [4]. This stability is attributed to the strong interaction between the molybdenum species and the sulfonic acid-modified titanium dioxide support, which prevents metal leaching and deactivation.

Hydrogen Abstraction Efficiency in Lipid Peroxidation Models

The efficiency of hydrogen abstraction by tert-amyl hydroperoxide-derived radicals in lipid peroxidation models depends critically on the chemical environment and structural features of the target lipid molecules. The process involves the formation of highly reactive radicals that can abstract hydrogen atoms from various positions on polyunsaturated fatty acids, leading to the initiation and propagation of lipid peroxidation chain reactions [6] [7] [8].

The bis-allylic methylene groups in polyunsaturated fatty acids represent the most susceptible sites for hydrogen abstraction, with bond dissociation energies typically around 70 kcal/mol [6] [7]. In methyl linoleate, the bis-allylic C-11 position serves as the primary site for hydrogen abstraction, leading to the formation of a pentadienyl radical that is delocalized over carbons 9 through 13. This radical can subsequently react with molecular oxygen to form peroxyl radicals, which propagate the chain reaction by abstracting hydrogen atoms from adjacent lipid molecules [7] [8].

The rate constants for hydrogen abstraction by peroxyl radicals from bis-allylic sites typically range from 10² to 10³ M⁻¹s⁻¹, depending on the specific lipid system and reaction conditions [7] [8]. For methyl linoleate, the propagation rate constant is approximately 10³ M⁻¹s⁻¹, while for the more complex arachidonic acid system with multiple bis-allylic sites, the rate constants can reach 10³-10⁴ M⁻¹s⁻¹ due to the statistical advantage of having multiple reactive sites [7].

The formation of the non-conjugated bis-allylic hydroperoxide represents a particularly interesting mechanistic pathway that occurs under specific conditions. This pathway involves the trapping of the bis-allylic peroxyl radical by efficient hydrogen atom donors such as α-tocopherol before it can rearrange to form the more thermodynamically stable conjugated diene peroxyl radicals [7] [9]. The bis-allylic peroxyl radical has a significantly weaker C-OO bond compared to the conjugated peroxyl radicals, making it susceptible to β-fragmentation in the absence of efficient trapping agents [7].

The efficiency of hydrogen abstraction is significantly influenced by the presence of antioxidants, which can compete with the propagation reactions by donating hydrogen atoms to peroxyl radicals [7] [8]. α-Tocopherol, for example, can effectively trap peroxyl radicals through hydrogen atom transfer, forming a tocopheryl radical that subsequently reacts with additional peroxyl radicals to terminate the chain reaction. The rate constants for hydrogen atom transfer from α-tocopherol to peroxyl radicals are typically in the range of 10⁶-10⁷ M⁻¹s⁻¹, making this process highly competitive with the propagation reactions [7].

The stereospecific nature of hydrogen abstraction becomes particularly important in cholesterol systems, where the sterol ring structure constrains the accessibility of the allylic hydrogen atoms [7]. The rate constant for cholesterol oxidation is approximately 11 M⁻¹s⁻¹, which is significantly lower than that of polyunsaturated fatty acids due to the single reactive site and the steric constraints imposed by the sterol ring structure [7].

The mechanistic understanding of hydrogen abstraction efficiency has been further enhanced by the development of peroxyl radical clock methodologies, which allow for the determination of absolute rate constants for hydrogen abstraction from various lipid substrates [7]. These methods utilize the competition between hydrogen abstraction and unimolecular peroxyl radical reactions to provide quantitative measures of the reactivity of different lipid systems toward radical-mediated oxidation.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H226 (88%): Flammable liquid and vapor [Warning Flammable liquids];

H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (36%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (32%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (68%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (16%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411 (36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Miscellaneous manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Hydroperoxide, 1,1-dimethylpropyl: ACTIVE